2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Overview
Description
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of two keto groups at positions 2 and 5, along with a carboxylic acid group at position 3, makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of methyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate with lithium hydroxide in a mixture of methanol and tetrahydrofuran. The reaction is typically carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions, purification processes, and safety measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides, and other substituted quinoline derivatives.
Scientific Research Applications
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has additional methyl groups at position 7.
Uniqueness
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
IUPAC Name |
2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4H,1-3H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQJJXCYVJSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543173 | |
Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106551-76-2 | |
Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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